Pharmacological Potential of 4-Amino-3-Chloro-N-Methylbenzamide Derivatives
Pharmacological Potential of 4-Amino-3-Chloro-N-Methylbenzamide Derivatives
Executive Summary
The benzamide pharmacophore has long been a cornerstone of medicinal chemistry, historically associated with dopamine D2 antagonism and 5-HT4 agonism (e.g., metoclopramide). However, the specific scaffold 4-amino-3-chloro-N-methylbenzamide represents a distinct structural vector. Unlike its ortho-methoxy counterparts used in gastroenterology, this scaffold has emerged as a critical "privileged structure" in modern oncology, serving as a key building block for Menin-MLL inhibitors , Mps1 (TTK) kinase inhibitors , and EGFR-targeting agents .
This guide dissects the pharmacological utility of 4-amino-3-chloro-N-methylbenzamide derivatives, moving beyond classical GPCR modulation to explore their role in disrupting protein-protein interactions (PPIs) and kinase signaling cascades in aggressive leukemias and solid tumors.
Part 1: Chemical Basis & Structural Activity Relationship (SAR)
The Scaffold Architecture
The core structure, 4-amino-3-chloro-N-methylbenzamide , possesses three distinct vectors for derivatization, enabling high-affinity interactions with diverse biological targets.
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Vector A (4-Amino Group): The primary nucleophilic site. In Menin-MLL inhibitors, this nitrogen often participates in hydrogen bonding or is derivatized to extend into deep hydrophobic pockets (e.g., linking to pyrrolopyridines).
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Vector B (3-Chloro Substituent): Provides steric bulk and lipophilicity (Cl is a bioisostere for methyl but with distinct electronic withdrawal). It locks the conformation of the benzamide ring relative to the amide bond, crucial for binding entropy.
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Vector C (N-Methyl Amide): Acts as a hydrogen bond donor/acceptor motif. The methyl group restricts rotation, favoring planar conformations that mimic peptide bonds—essential for peptidomimetic inhibitors.
Distinction from Metoclopramide
It is critical to distinguish this scaffold from metoclopramide (4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide).
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Metoclopramide: Contains a 2-methoxy group and a 5-chloro substituent. This specific pattern drives D2 receptor affinity.
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4-amino-3-chloro-N-methylbenzamide: Lacks the 2-methoxy group and shifts the chlorine to the 3-position. This alteration significantly reduces D2 affinity, repurposing the molecule as a scaffold for intracellular targets (kinases and nuclear transcription factors) rather than G-protein coupled receptors.
Part 2: Primary Pharmacological Targets
Menin-MLL Inhibition (Leukemia)
The most potent application of this scaffold lies in the inhibition of the Menin-MLL (Mixed Lineage Leukemia) interaction.
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Mechanism: The MLL1 protein (a histone methyltransferase) fuses with partners (e.g., AF9, ENL) in specific leukemias. This fusion protein binds to Menin to upregulate leukemogenic genes (HOXA9, MEIS1).
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Role of the Scaffold: Derivatives of 4-amino-3-chloro-N-methylbenzamide act as small-molecule mimetics that bind to the central cavity of Menin, displacing the MLL fusion protein.
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Therapeutic Outcome: Restoration of differentiation and apoptosis in MLL-rearranged acute myeloid leukemia (AML).
Mps1 (TTK) Kinase Inhibition
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Target: Monopolar Spindle 1 (Mps1) kinase is a dual-specificity kinase essential for the Spindle Assembly Checkpoint (SAC).
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Pharmacology: Derivatives linked to pyrrolopyridines inhibit Mps1 autophosphorylation. This forces cells with unaligned chromosomes to exit mitosis prematurely, leading to "mitotic catastrophe" and cell death (aneuploidy-induced apoptosis).
EGFR Tyrosine Kinase Inhibition
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Target: Epidermal Growth Factor Receptor (EGFR).[1]
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Utility: 4-amino-3-chloro benzoate ester derivatives have shown capacity to dock into the ATP-binding pocket of EGFR, inhibiting downstream proliferation signaling (Ras-RAF-MEK-ERK) in non-small cell lung cancer (NSCLC) models.
Part 3: Visualization of Signaling Pathways
The following diagram illustrates the divergent pharmacological pathways targeted by derivatives of this scaffold.
Figure 1: Divergent pharmacological mechanisms of 4-amino-3-chloro-N-methylbenzamide derivatives in oncology.
Part 4: Experimental Protocols
Synthesis of the Core Scaffold
Context: High-purity synthesis is required to avoid regioisomers that alter biological activity.
Reagents: 3-chloro-4-nitrobenzoic acid, Methanamine HCl, HATU, DIPEA, Iron powder (Fe), NH4Cl.
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Amide Coupling:
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Dissolve 3-chloro-4-nitrobenzoic acid (1 equiv) in DMF.
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Add HATU (1.1 equiv) and DIPEA (4 equiv) at 0°C.
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Add Methanamine HCl (1.1 equiv).[2] Stir at RT for 2 hours.
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Validation: LC-MS should show (M+H)+ peak at ~215.4 (Nitro-intermediate).
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Nitro Reduction:
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Dissolve the intermediate in EtOH/Sat. NH4Cl (1:1).
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Add Fe powder (6 equiv).[2] Heat to 70°C for 1 hour.
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Filter through Celite to remove iron residues.
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Concentrate filtrate.[2]
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Yield: Expect ~93% as a yellow solid.[2]
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Validation: LC-MS (M+H)+ 185.1; 1H-NMR confirms loss of nitro group and appearance of amino protons.
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Menin-MLL Interaction Assay (HTRF/AlphaLISA)
Purpose: To quantify the IC50 of derivatives against the Menin-MLL protein-protein interaction.
Materials:
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Recombinant Human Menin (His-tagged).
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Biotinylated MLL peptide (containing the MBM1 motif).
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AlphaLISA Acceptor beads (Anti-His) and Donor beads (Streptavidin).
Protocol:
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Preparation: Dilute compounds in DMSO (serial dilutions).
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Incubation: Mix 4 nM His-Menin and 4 nM Biotin-MLL peptide in assay buffer (PBS + 0.1% BSA + 0.01% Tween-20).
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Treatment: Add 100 nL of compound solution to 10 µL of protein mix in a 384-well OptiPlate. Incubate for 1 hour at RT.
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Detection: Add 10 µL of Acceptor/Donor bead mix (final conc 20 µg/mL). Incubate for 1 hour in the dark.
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Readout: Measure signal on an EnVision Multilabel Reader (Excitation 680 nm / Emission 615 nm).
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Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Mps1 Kinase Activity Assay
Purpose: To assess kinase inhibition potency.[3]
Protocol:
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Reaction Mix: 12.5 nM full-length Mps1 enzyme + 5 mM Fluorescent Peptide Substrate (5FAM-DHT-GFLTEYVATR-CONH2) + 10 mM ATP.
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Initiation: Add test compound (dissolved in DMSO) to the reaction mix in a black 384-well low volume plate.
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Kinetics: Incubate at 30°C for 60 minutes.
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Termination: Stop reaction with EDTA.
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Measurement: Measure fluorescence polarization or mobility shift (caliper assay) to quantify phosphorylated vs. unphosphorylated peptide.
Part 5: Synthesis Workflow Diagram
Figure 2: Synthetic route for the 4-amino-3-chloro-N-methylbenzamide core.
Part 6: Future Perspectives & Conclusion
The 4-amino-3-chloro-N-methylbenzamide scaffold has transcended its origins in simple aromatic chemistry to become a vital tool in targeted oncology. Its rigidity and electronic properties make it an ideal "anchor" for fragment-based drug design, particularly for difficult-to-drug targets like protein-protein interactions (Menin-MLL).
Key Takeaway for Researchers: When designing novel inhibitors using this scaffold, focus on Vector A (4-amino) for extending into hydrophobic pockets of kinases or epigenetic regulators. The 3-chloro group is essential for maintaining the bioactive conformation and should generally be retained or substituted only with groups of similar steric bulk (e.g., -CF3) to preserve binding efficacy.
References
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Vertex Pharmaceuticals. (2012). Pyrrolopyridineamino derivatives as Mps1 inhibitors. EP Patent 2686318 B1. Link
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Kura Oncology. (2019). Exo-aza spiro inhibitors of menin-mll interaction. WO Patent 2019/120209 A1. Link
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Aileron Therapeutics. (2024). Methods for treating cancer (Synthesis of 4-amino-3-chloro-N-methylbenzamide). WO Patent 2024/086809 A1. Link
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Al-Wahaibi, L. H., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
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Rasayan J. Chem. (2020). Synthesis and Antimicrobial Activity of Novel 4-Amino Benzamide Derived 1,2,3-Triazole Linked Pyrazolines. Rasayan Journal of Chemistry, 13(1), 488-496. Link
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- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
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